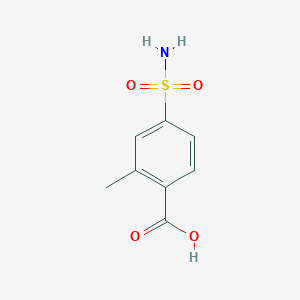

2-methyl-4-sulfamoylbenzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9NO4S |

|---|---|

Molecular Weight |

215.23 g/mol |

IUPAC Name |

2-methyl-4-sulfamoylbenzoic acid |

InChI |

InChI=1S/C8H9NO4S/c1-5-4-6(14(9,12)13)2-3-7(5)8(10)11/h2-4H,1H3,(H,10,11)(H2,9,12,13) |

InChI Key |

ZDNPPLMXXTWJHI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 4 Sulfamoylbenzoic Acid and Its Analogues

Established Synthetic Approaches for Sulfamoylbenzoic Acid Derivatives

The synthesis of sulfamoylbenzoic acid derivatives is a well-established field, with several reliable methods at the disposal of synthetic chemists. These approaches often involve the introduction of a sulfur-containing functional group onto a benzoic acid backbone, followed by conversion to the desired sulfonamide.

Multi-Step Pathways via Chlorosulfonation and Nucleophilic Substitution

A predominant and classical method for the synthesis of sulfamoylbenzoic acids involves a two-step process: electrophilic chlorosulfonation of a benzoic acid derivative, followed by nucleophilic substitution with an amine.

The initial step, chlorosulfonation, is an electrophilic aromatic substitution reaction where a substituted benzoic acid is treated with chlorosulfonic acid. This introduces a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring. The regioselectivity of this reaction is governed by the electronic and steric effects of the substituents already present on the benzoic acid ring. For instance, the chlorosulfonation of 2,4-dichlorobenzoic acid is a known process used to produce 2,4-dichloro-5-carboxybenzenesulfonyl chloride.

This methodology has been successfully applied to the synthesis of various sulfamoylbenzoic acid derivatives, including those with additional substituents on the aromatic ring.

Diazonium Salt Intermediate Chemistry for Sulfamoylation

An alternative approach to the synthesis of sulfamoylbenzoic acids involves the use of diazonium salt intermediates. This method is particularly useful when the desired substitution pattern is not readily accessible through direct electrophilic substitution.

The process begins with an aminobenzoic acid, which is converted to its corresponding diazonium salt by treatment with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid at low temperatures (0-5 °C). Aryl diazonium salts are versatile intermediates in organic synthesis and can undergo a variety of transformations, including Sandmeyer-type reactions.

For the introduction of a sulfamoyl group, the diazonium salt can be subjected to a sequence of reactions. One common method involves the reduction of the diazonium salt to a hydrazine derivative, which can then be further reacted to form the sulfonamide. Alternatively, the diazonium salt can be converted into a sulfonyl chloride, which is then aminated as described in the previous section. While less direct than chlorosulfonation, the use of diazonium salt chemistry offers a powerful tool for the synthesis of specific isomers of sulfamoylbenzoic acids that might be difficult to obtain otherwise. The conversion of 4-aminobenzoic acid to its diazonium salt is a well-documented process that can be adapted for these synthetic strategies. organic-chemistry.orgsemanticscholar.org

Transition Metal-Catalyzed Coupling Strategies

Modern synthetic organic chemistry has seen the rise of transition metal-catalyzed cross-coupling reactions as a powerful tool for the formation of carbon-heteroatom bonds, including the carbon-sulfur and nitrogen-sulfur bonds inherent in sulfonamides. These methods offer alternative routes to sulfamoylbenzoic acids, often with improved functional group tolerance and regioselectivity compared to classical methods.

Palladium, nickel, and copper are the most commonly employed metals for these transformations. For instance, palladium-catalyzed coupling of aryl halides or triflates with sulfonamides or their precursors can be used to construct the aryl-sulfonamide bond. Similarly, nickel-catalyzed couplings have emerged as a cost-effective and efficient alternative. Copper-catalyzed Chan-Lam coupling provides a method for the formation of N-arylsulfonamides from arylboronic acids and sulfonamides.

While direct application to the synthesis of sulfamoylbenzoic acids is less commonly reported than for other sulfonamides, these transition metal-catalyzed strategies represent a promising area of research. They could potentially enable the synthesis of complex sulfamoylbenzoic acid derivatives that are inaccessible through traditional means.

Oxidative Functionalization in Synthetic Routes

Oxidative functionalization reactions provide another avenue for the synthesis of sulfamoylbenzoic acids. These methods often involve the formation of the sulfonamide bond through an oxidative process, starting from precursors with sulfur in a lower oxidation state.

One such approach is the oxidative coupling of thiols and amines. Electrochemical methods have been developed that enable the direct formation of sulfonamides from readily available thiols and amines, driven by an electric current. This environmentally friendly approach avoids the need for harsh reagents.

Another strategy involves the oxidative amination of aryl sulfinates. Aryl sulfinates can be generated in situ from various precursors and then reacted with an amine in the presence of an oxidizing agent to form the sulfonamide. These methods are part of a growing field of research focused on developing more sustainable and efficient synthetic routes. A patent describes the synthesis of 2-nitro-4-methylsulfonylbenzoic acid via the oxidation of 2-nitro-4-methylsulfonyl toluene, showcasing an oxidative approach to a related benzoic acid derivative. princeton.edu

Strategies for the Targeted Synthesis of 2-Methyl-4-sulfamoylbenzoic Acid

The synthesis of the specific isomer this compound requires careful control of the regioselectivity of the sulfamoylation reaction. The directing effects of the methyl and carboxylic acid groups on the benzene (B151609) ring play a crucial role in determining the position of the incoming sulfamoyl or precursor group.

Regioselective Synthesis and Isomer Control

The most direct and likely most efficient route to this compound involves the regioselective chlorosulfonation of 3-methylbenzoic acid (m-toluic acid). In this electrophilic aromatic substitution reaction, the methyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. The combined directing effects of these two groups will favor the introduction of the chlorosulfonyl group at the position para to the methyl group and meta to the carboxylic acid group, which is the C4 position.

Subsequent amination of the resulting 3-chlorosulfonyl-4-methylbenzoic acid with ammonia (B1221849) would then yield the desired this compound. The regioselectivity of the initial chlorosulfonation step is key to the successful synthesis of the target isomer.

To further illustrate the importance of starting material selection for isomer control, consider the chlorosulfonation of 2-methylbenzoic acid (o-toluic acid). In this case, the directing effects of the ortho-methyl and carboxylic acid groups would likely lead to a mixture of isomeric products, with sulfonation occurring at positions para and ortho to the methyl group, making the isolation of a single, pure isomer more challenging.

An alternative regioselective strategy could involve starting with 4-amino-2-methylbenzoic acid. This compound can be synthesized and then its amino group can be converted to a sulfamoyl group via diazotization followed by a Sandmeyer-type reaction sequence. This multi-step approach offers a different means of controlling the regiochemistry, as the position of the sulfamoyl group is predetermined by the location of the amino group in the starting material.

Table 1: Comparison of Potential Starting Materials for the Synthesis of this compound

| Starting Material | Key Transformation | Expected Regioselectivity | Potential for Isomer Control |

| 3-Methylbenzoic Acid | Chlorosulfonation | High (favors 4-position) | Good |

| 2-Methylbenzoic Acid | Chlorosulfonation | Low (mixture of isomers) | Poor |

| 4-Amino-2-methylbenzoic Acid | Diazotization and subsequent sulfamoylation | High (predetermined by amino group position) | Excellent |

Precursor Identification and Chemical Transformation Pathways

The synthesis of this compound and its analogues typically involves a multi-step process, beginning with carefully selected precursors. A common and logical starting material for producing this compound is o-toluic acid (2-methylbenzoic acid). The synthetic strategy generally revolves around the introduction of a sulfamoyl group (-SO₂NH₂) onto the benzene ring of o-toluic acid.

A key transformation in this synthesis is chlorosulfonation . This electrophilic aromatic substitution reaction introduces a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring. For o-toluic acid, the methyl group is an ortho-, para-directing activator, while the carboxylic acid group is a meta-directing deactivator. The directing effects of these two groups guide the incoming chlorosulfonyl group primarily to the position para to the methyl group, yielding 4-(chlorosulfonyl)-2-methylbenzoic acid . This intermediate is a critical precursor for the final product. The synthesis of the related compound, 4-(chlorosulfonyl)benzoic acid, has been achieved by the oxidation of p-toluenesulfonyl chloride, followed by reaction with chlorosulfonic acid chemicalbook.com. A similar oxidative approach could potentially be adapted for the synthesis of 4-(chlorosulfonyl)-2-methylbenzoic acid from 2-methyl-4-toluenesulfonyl chloride.

The subsequent and final step in the primary synthetic pathway is amination . The highly reactive chlorosulfonyl group of 4-(chlorosulfonyl)-2-methylbenzoic acid readily reacts with ammonia or an ammonia source to form the sulfonamide. This nucleophilic substitution reaction at the sulfur atom displaces the chlorine atom, resulting in the formation of this compound.

Analogous synthetic strategies are employed for various sulfamoylbenzoic acid derivatives. For instance, the synthesis of the potent diuretic bumetanide, a more complex analogue, also involves the formation of a sulfamoylbenzoic acid core. The synthesis of bumetanide has been approached through various routes, often starting from precursors like 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid, which then undergoes reduction and alkylation ijrpc.com. Another patented method for bumetanide synthesis starts from 3,5-dinitro-4-chlorobenzoic acid, which undergoes phenoxylation, partial reduction, chlorosulfonation, and ammonolysis to form a key intermediate google.com. These examples highlight the versatility of the chlorosulfonation-amination sequence in the synthesis of this class of compounds.

The following table summarizes a plausible synthetic pathway for this compound:

| Step | Reactant | Reagent(s) | Product | Reaction Type |

| 1 | o-Toluic acid | Chlorosulfonic acid (ClSO₃H) | 4-(Chlorosulfonyl)-2-methylbenzoic acid | Electrophilic Aromatic Substitution (Chlorosulfonation) |

| 2 | 4-(Chlorosulfonyl)-2-methylbenzoic acid | Ammonia (NH₃) | This compound | Nucleophilic Acyl Substitution (Amination) |

Advancements in Sustainable Synthetic Approaches for Sulfamoylbenzoic Acid Analogues

The pharmaceutical and chemical industries are increasingly focusing on the development of sustainable and environmentally friendly synthetic methods. This shift is driven by the need to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. While specific green chemistry applications for the synthesis of this compound are not extensively documented, general principles of sustainable synthesis can be applied to its production and the synthesis of its analogues.

One area of advancement is the use of greener solvents and reaction conditions. Traditional organic solvents can be volatile, toxic, and difficult to dispose of. The development of syntheses in water or other benign solvents is a key goal of green chemistry. For example, the synthesis of some sulfonamides has been successfully carried out in aqueous media.

Another important aspect of sustainable synthesis is atom economy, which aims to maximize the incorporation of all materials used in the process into the final product. The development of catalytic methods often leads to higher atom economy by reducing the need for stoichiometric reagents that generate significant waste. For instance, the use of solid acid catalysts in esterification reactions, such as in the synthesis of methyl benzoates, offers advantages like catalyst recyclability and reduced wastewater production mdpi.com.

In the context of synthesizing sulfamoylbenzoic acid analogues like bumetanide, efforts have been made to develop more efficient, one-pot syntheses. A one-pot synthesis of bumetanide starting from 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid has been reported, which combines the reduction of a nitro group and reductive amination in a single step, thereby simplifying the process and potentially reducing waste ijrpc.com. Another approach for a more environmentally friendly synthesis of bumetanide avoids the use of strongly corrosive sulfuric acid as a catalyst, opting for Lewis acids in a process with a shorter reaction time and milder conditions google.com.

Furthermore, the valorization of renewable resources, such as lignin, to produce benzoic acid derivatives is an emerging area of research that could provide sustainable starting materials for the synthesis of active pharmaceutical ingredients rsc.org. While still in the early stages, this approach holds promise for reducing the reliance on petrochemical feedstocks in the future.

The following table highlights some sustainable approaches and their potential application in the synthesis of sulfamoylbenzoic acid analogues:

| Sustainable Approach | Description | Potential Application in Sulfamoylbenzoic Acid Synthesis |

| Green Solvents | Utilizing water or other environmentally benign solvents to replace hazardous organic solvents. | Performing the amination step in an aqueous medium. |

| Catalysis | Employing catalysts to improve reaction efficiency, reduce energy consumption, and minimize waste. | Developing catalytic methods for direct C-H sulfamoylation, avoiding the chlorosulfonation step. |

| One-Pot Synthesis | Combining multiple reaction steps into a single procedure to reduce solvent use, energy, and purification steps. | As demonstrated in the synthesis of bumetanide, combining reduction and amination steps. |

| Renewable Feedstocks | Using starting materials derived from renewable sources like biomass to decrease dependence on fossil fuels. | Utilizing benzoic acid derivatives produced from lignin for the initial synthesis steps. |

Chemical Reactivity and Transformation Mechanisms of 2 Methyl 4 Sulfamoylbenzoic Acid

Transformations Involving the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for transformations, enabling the synthesis of various derivatives through esterification, amidation, and the formation of activated intermediates.

Esterification and Amidation Reactions

Esterification: The carboxylic acid group of 2-methyl-4-sulfamoylbenzoic acid can undergo esterification with alcohols, typically in the presence of an acid catalyst such as concentrated sulfuric acid. For instance, refluxing the corresponding 2,4-dihalo-5-sulfamoylbenzoic acid with methanol (B129727) and concentrated sulfuric acid yields the methyl ester. nih.gov This reaction proceeds via the classic Fischer esterification mechanism, where the alcohol attacks the protonated carbonyl carbon of the carboxylic acid.

Amidation: Direct amidation of the carboxylic acid can be achieved by reacting it with an amine. These reactions often require coupling agents to activate the carboxylic acid. For example, the synthesis of 2-(sulfonamido)-N-benzamides can be achieved by coupling the corresponding anthranilic acid with an aniline (B41778) using propylphosphonic anhydride (B1165640) (T3P) as the coupling agent. nih.gov Alternatively, indirect amidation methods involve converting the carboxylic acid to a more reactive derivative, such as an ester, which is then reacted with an amine. researchgate.net

A variety of catalysts, including those based on niobium pentoxide (Nb2O5), have been shown to facilitate the direct amidation of esters with amines under solvent-free conditions. researchgate.net

Derivatization via Activated Carboxylic Acid Intermediates

To enhance the reactivity of the carboxylic acid group, it can be converted into more electrophilic intermediates, such as acyl chlorides and mixed anhydrides.

Acyl Chlorides: The reaction of this compound with thionyl chloride (SOCl₂) is a common method for preparing the corresponding acyl chloride. This highly reactive intermediate can then readily undergo nucleophilic acyl substitution with a wide range of nucleophiles, including amines and alcohols, to form amides and esters, respectively. contaminantdb.ca For example, 4-sulfamoylbenzoic acid can be used to synthesize 4-sulfamoylbenzoyl chloride. sigmaaldrich.com

Mixed Anhydrides: While not as common as acyl chlorides, mixed anhydrides can also serve as activated intermediates for derivatization. These are typically formed by reacting the carboxylic acid with a chloroformate in the presence of a base. The resulting mixed anhydride can then be used in subsequent amidation or esterification reactions.

Chemical Transformations of the Sulfamoyl Moiety

The sulfonamide group offers another avenue for chemical modification, primarily through reactions at the nitrogen atom or by interconversion of the entire sulfamoyl group.

N-Substitution Reactions of the Sulfonamide Nitrogen

The nitrogen atom of the primary sulfonamide is nucleophilic and can participate in various substitution reactions.

N-Alkylation: Alkylation of the sulfonamide nitrogen can be achieved using various alkylating agents. organic-chemistry.org For instance, intermolecular alkylation of sulfonamides with trichloroacetimidates can occur under thermal conditions without the need for a catalyst. nih.gov Manganese-catalyzed N-alkylation of sulfonamides with alcohols has also been reported. organic-chemistry.org

N-Arylation: Arylation of the sulfonamide nitrogen is also possible. A novel method involves the visible light-mediated reaction of sulfonamides with boronic acids to form diaryl sulfones, proceeding through an N-S bond cleavage. nih.gov

Functional Group Interconversions of the Sulfamoyl Group

The entire sulfamoyl group can be transformed into other functional groups, significantly expanding the synthetic utility of this compound.

Recent advancements have shown that primary sulfonamides can be converted to various other functional groups under mild conditions. chemistryviews.orgchemrxiv.org This is often achieved by first converting the sulfonamide to an N-sulfonylimine, which then eliminates a sulfinate salt. chemistryviews.orgchemrxiv.org This sulfinate intermediate can be trapped with various electrophiles to generate a range of sulfur-containing functional groups. chemrxiv.orgsemanticscholar.org For example, reductive cleavage of the N-S bond in secondary sulfonamides can generate sulfinates and amines, which can then be further functionalized. semanticscholar.orgresearchgate.netacs.org

Regioselective Aromatic Ring Functionalization

The substituents on the benzene (B151609) ring of this compound direct the position of further electrophilic aromatic substitution reactions. The methyl group is an activating, ortho-, para-directing group, while the carboxylic acid and sulfamoyl groups are deactivating, meta-directing groups. uomustansiriyah.edu.iqorganicchemistrytutor.comlibretexts.orgyoutube.com

In electrophilic aromatic substitution reactions, the incoming electrophile will preferentially add to the positions that are most activated and least sterically hindered. youtube.com The interplay between the activating methyl group and the deactivating carboxylic acid and sulfamoyl groups will determine the regioselectivity of the reaction.

Electrophilic Aromatic Substitution Reaction Patterns

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for benzene and its derivatives. The mechanism generally involves an initial attack by an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or benzenonium ion. sigmaaldrich.com This is typically the slow, rate-determining step. In a subsequent fast step, a proton is eliminated from the intermediate to restore the highly stable aromatic system, resulting in the substitution product. sigmaaldrich.com

The pattern of substitution on the this compound ring is determined by the cumulative directing effects of the existing substituents.

Methyl Group (-CH3): Located at position C2, the methyl group is an electron-donating group through an inductive effect. It is classified as an activating group, meaning it increases the rate of electrophilic substitution compared to unsubstituted benzene. It directs incoming electrophiles to the ortho (C3, C6) and para (C5) positions.

Carboxylic Acid Group (-COOH): Positioned at C1, the carboxylic acid group is a powerful electron-withdrawing group. It is a deactivating group, making the ring less reactive towards electrophiles. It directs incoming electrophiles to the meta (C3, C5) positions.

Sulfamoyl Group (-SO2NH2): At position C4, the sulfamoyl group is also a strong electron-withdrawing and deactivating group. It functions as a meta-director, guiding electrophiles to positions C2 and C6.

The ultimate site of electrophilic attack is a result of the interplay between these competing effects. The available positions for substitution are C3, C5, and C6.

Position C3: This site is ortho to the activating methyl group and meta to the deactivating carboxylic acid group.

Position C5: This site is para to the activating methyl group but meta to the deactivating carboxylic acid group.

Position C6: This site is ortho to the activating methyl group, ortho to the deactivating carboxylic acid group, and meta to the deactivating sulfamoyl group.

The activating methyl group strongly favors substitution at positions C3 and C6. However, position C6 is subject to significant steric hindrance from the adjacent bulky carboxylic acid group. Therefore, electrophilic substitution is most likely to occur at the C3 and C5 positions, where the directing effects of the activating and deactivating groups are somewhat aligned and steric hindrance is minimized.

Table 1: Directing Effects of Substituents on this compound for Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Classification | Directing Influence |

|---|---|---|---|---|

| -COOH | C1 | Electron-Withdrawing | Deactivating | meta (C3, C5) |

| -CH3 | C2 | Electron-Donating | Activating | ortho (C3, C6), para (C5) |

| -SO2NH2 | C4 | Electron-Withdrawing | Deactivating | meta (C2, C6) |

Nucleophilic Aromatic Substitution Reaction Mechanisms

Nucleophilic Aromatic Substitution (SNA_r) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike EAS, SNA_r reactions require an electron-poor aromatic ring, which is achieved by the presence of strong electron-withdrawing groups. masterorganicchemistry.com The most common mechanism is the S_NAr addition-elimination pathway.

This mechanism involves two principal steps:

Addition: A nucleophile attacks the carbon atom bearing the leaving group. This attack is the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglumenlearning.com The aromaticity of the ring is temporarily disrupted during this stage. libretexts.org

Elimination: The leaving group is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored to yield the final substitution product. libretexts.org

For this compound to undergo substitution via this mechanism, two conditions must be met:

The presence of a good leaving group (e.g., a halide like Cl, Br, or a nitro group) on the aromatic ring.

Activation of the ring by strong electron-withdrawing groups positioned ortho and/or para to the leaving group, which can stabilize the negative charge of the Meisenheimer intermediate. wikipedia.orglibretexts.org

The inherent structure of this compound contains two powerful electron-withdrawing groups (-COOH and -SO2NH2). If a suitable leaving group were present, for instance, a chlorine atom at the C5 position, the ring would be highly activated for nucleophilic attack at that carbon. The negative charge of the resulting Meisenheimer complex would be effectively delocalized and stabilized by the sulfamoyl group at the para position and the carboxylic acid group at the meta position.

Table 2: Requirements for S_NAr Mechanism on a Substituted Benzoic Acid Scaffold

| Requirement | Role in the Mechanism | Example on the Target Scaffold |

|---|---|---|

| Good Leaving Group | Displaced by the incoming nucleophile. | A hypothetical halide (e.g., -Cl) at position C3, C5, or C6. |

| Electron-Withdrawing Groups | Activate the ring towards attack and stabilize the Meisenheimer complex. wikipedia.org | The -COOH and -SO2NH2 groups are present. |

| Strong Nucleophile | Attacks the electrophilic carbon of the aromatic ring. | Amines (e.g., R-NH2), alkoxides (e.g., RO-), hydroxide (B78521) (e.g., OH-). libretexts.org |

Strategic Utilization of this compound in Complex Molecule Synthesis

Substituted sulfamoylbenzoic acids are valuable building blocks in medicinal chemistry, particularly in the synthesis of diuretic drugs. While direct synthetic examples for this compound are not widespread in readily available literature, its strategic utility can be effectively illustrated by analogy to the synthesis of Furosemide, a potent loop diuretic. The synthesis of a key intermediate for Furosemide, 2,4-dichloro-5-sulfamoylbenzoic acid, highlights the chemical transformations relevant to this class of compounds. google.com

The synthesis demonstrates a multi-step strategy involving the precise introduction of functional groups onto a benzoic acid core:

Chlorination: The process often begins with a benzoic acid derivative that undergoes chlorination to install halide atoms on the ring, which can serve as directing groups or leaving groups in subsequent steps.

Chlorosulfonylation: The chlorinated benzoic acid is then treated with chlorosulfonic acid. This is an electrophilic aromatic substitution reaction that introduces a chlorosulfonyl group (-SO2Cl) onto the ring.

Aminolysis/Amidation: The highly reactive chlorosulfonyl group is then converted into the desired sulfamoyl group (-SO2NH2) through reaction with ammonia (B1221849) (aminolysis). google.com

Nucleophilic Substitution: The resulting sulfamoylbenzoic acid derivative, now activated by multiple electron-withdrawing groups, can be used in a final S_NAr reaction. In the case of Furosemide synthesis, one of the chlorine atoms is displaced by furfurylamine.

This synthetic paradigm shows how a molecule like this compound, or its chlorinated/functionalized derivatives, can serve as a crucial scaffold. The carboxylic acid and sulfonamide moieties provide key interaction points for biological targets, while the other positions on the ring can be modified to tune the molecule's pharmacological properties.

Table 3: Illustrative Synthetic Strategy for a Key Furosemide Intermediate

| Step | Reaction Type | Reagents | Transformation |

|---|---|---|---|

| 1 | Electrophilic Aromatic Substitution (Chlorosulfonylation) | Chlorosulfonic Acid (ClSO3H) | Introduces a -SO2Cl group onto the 2,4-dichlorobenzoic acid ring. google.com |

| 2 | Aminolysis | Ammonia (NH3) | Converts the -SO2Cl group to a -SO2NH2 (sulfamoyl) group. google.com |

| 3 | Nucleophilic Aromatic Substitution (S_NAr) | Furfurylamine | The resulting 2,4-dichloro-5-sulfamoylbenzoic acid reacts to displace a chlorine atom, forming the final complex molecule. |

Spectroscopic Data for this compound Not Publicly Available

A thorough search of publicly accessible scientific literature and chemical databases has revealed a significant lack of detailed experimental spectroscopic data for the compound this compound. Comprehensive experimental values for Fourier Transform Infrared (FT-IR), Fourier Transform Raman (FT-Raman), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy are not available in the public domain.

While spectroscopic data exists for related compounds, such as other benzoic acid derivatives or sulfonamides, scientific accuracy precludes the substitution of this data for the specific target molecule, this compound. The precise substitution pattern on the benzene ring, with both a methyl and a sulfamoyl group, significantly influences the electronic environment and vibrational modes of the molecule. Therefore, data from analogues would not accurately represent the spectroscopic characteristics of the requested compound.

Consequently, it is not possible to provide the detailed, scientifically accurate article structured around the advanced spectroscopic characterization of this compound as requested. The specific peak assignments, chemical shifts, and absorption maxima required to populate the outlined sections on FT-IR, FT-Raman, NMR, and UV-Vis analyses are not contained within the available literature.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methyl 4 Sulfamoylbenzoic Acid Compounds

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the structural confirmation of 2-methyl-4-sulfamoylbenzoic acid, providing its exact mass with high precision and accuracy. The elemental composition of the parent molecule can be unequivocally determined by comparing the experimentally measured mass to the theoretical mass. The theoretical monoisotopic mass of this compound (C₈H₉NO₄S) is calculated to be 215.02523 Da.

Tandem mass spectrometry (MS/MS) experiments are employed to investigate the fragmentation pathways of the protonated or deprotonated molecular ion. This analysis provides valuable insights into the compound's structure by identifying characteristic neutral losses and resultant fragment ions. The fragmentation pattern is dictated by the molecule's functional groups: the carboxylic acid, the aromatic ring, the methyl group, and the sulfonamide group.

In positive-ion mode, the molecule readily protonates. Under collision-induced dissociation (CID), the protonated molecule, [M+H]⁺, at an m/z of 216.0329, undergoes fragmentation through several predictable pathways. Common fragmentation patterns for this class of compounds include the loss of water (H₂O), the loss of the entire carboxylic acid group (COOH), and cleavage related to the sulfonamide moiety.

A plausible fragmentation pathway for this compound involves the following key steps:

Initial Loss of Water: A primary fragmentation event is often the neutral loss of water (18.01 Da) from the carboxylic acid group, yielding a prominent acylium ion.

Decarboxylation: Subsequent or alternative fragmentation can involve the loss of the entire carboxyl group as formic acid or through the loss of carbon monoxide (CO) and a hydroxyl radical (•OH).

Sulfonamide Cleavage: The C-S bond can cleave, leading to the loss of the SO₂NH₂ group (79.96 Da). Alternatively, the S-N bond can break.

Loss of Methyl Group: Expulsion of a methyl radical (•CH₃, 15.02 Da) is also a possible, though typically less favorable, fragmentation channel.

A summary of predicted key fragments for this compound is provided in the table below.

Table 1: Predicted HRMS Fragmentation Data for this compound [M+H]⁺

| Predicted Fragment Ion (m/z) | Proposed Formula | Neutral Loss | Lost Fragment |

| 198.0223 | [C₈H₆NO₃S]⁺ | 18.0106 | H₂O |

| 170.0274 | [C₈H₈NO₂S]⁺ | 45.9977 | CO + H₂O |

| 154.0325 | [C₇H₈NO₂S]⁺ | 62.0002 | CH₂O₂ |

| 136.0690 | [C₈H₈S]⁺ | 79.9639 | HNO₃ |

Complementary Analytical Techniques for Compositional and Purity Assessment

HPLC analysis allows for the separation, identification, and quantification of the main compound from any impurities. These impurities may include starting materials, synthetic by-products, isomers (e.g., 3-methyl-4-sulfamoylbenzoic acid), or degradation products. For aromatic carboxylic acids like this compound, reversed-phase HPLC is the standard method. usda.gov

A typical HPLC method involves a stationary phase, such as a C18 column, and a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with a small percentage of formic acid or phosphoric acid to ensure the analyte is in its protonated form). usda.gov Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene (B151609) ring in the molecule exhibits strong absorbance at specific wavelengths. indexcopernicus.com

The purity of the sample is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed using certified reference standards to accurately determine the concentration of this compound in a sample. indexcopernicus.com The limit of quantification for similar compounds using HPLC coupled with mass spectrometry (HPLC-MS) can be in the sub-microgram per liter range. analytice.com

Table 2: Typical Parameters for HPLC Purity Analysis

| Parameter | Description | Typical Value/Condition |

| Technique | High-Performance Liquid Chromatography | Reversed-Phase HPLC |

| Stationary Phase | Column | Octadecyl silane (B1218182) (C18), 5 µm particle size |

| Mobile Phase | Solvents | Acetonitrile (B52724) and Water (with 0.1% Formic Acid) |

| Elution Mode | Gradient or Isocratic | Gradient elution is often used for separating complex mixtures |

| Flow Rate | Rate of mobile phase delivery | 0.5 - 1.5 mL/min |

| Detection | Method of analyte detection | UV-Vis Detector (e.g., at 254 nm or 260 nm) indexcopernicus.com |

| Quantification | Method for determining purity | Peak area normalization or external standard calibration |

Theoretical and Computational Chemistry Approaches for 2 Methyl 4 Sulfamoylbenzoic Acid

Density Functional Theory (DFT) Modeling

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting a wide range of molecular properties with a good balance of accuracy and computational cost.

A crucial first step in computational analysis is geometry optimization. This process determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 2-methyl-4-sulfamoylbenzoic acid, this would involve calculating bond lengths, bond angles, and dihedral (torsion) angles.

Given the rotational freedom around the C-C bond connecting the benzoic acid group, the C-S bond of the sulfamoyl group, and the S-N bond, the molecule can exist in various conformations. A conformational landscape analysis would explore these different spatial arrangements to identify the most stable conformers and the energy barriers between them. This is critical for understanding the molecule's flexibility and its preferred shape in different environments. Studies on similar substituted benzoic acids often reveal how intramolecular hydrogen bonding, for instance between the carboxylic acid proton and an oxygen of the sulfamoyl group, can significantly influence the preferred conformation.

This analysis focuses on the distribution of electrons within the molecule and its molecular orbitals. The most important of these are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. A small gap suggests the molecule is more reactive and can be more easily excited. For this compound, FMO analysis would map the locations of the HOMO and LUMO, identifying the probable sites for nucleophilic and electrophilic attack. researchgate.net

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the stretching, bending, and torsional motions of its atoms. These theoretical frequencies can be correlated with experimental spectroscopic data, such as that from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy.

For this compound, this analysis would predict the characteristic vibrational modes for its functional groups: the O-H and C=O stretches of the carboxylic acid, the N-H and S=O stretches of the sulfamoyl group, and the C-H stretches of the methyl and aromatic groups. Comparing theoretical spectra with experimental ones helps to confirm the optimized molecular structure and provides a detailed assignment of the observed spectral bands.

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It uses a color scale to show regions of negative and positive electrostatic potential, which are related to electron-rich and electron-poor areas, respectively.

The MEP map is invaluable for predicting how a molecule will interact with other chemical species. Regions of negative potential (typically colored red or yellow) are prone to electrophilic attack, while regions of positive potential (colored blue) are susceptible to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxyl and sulfamoyl groups, and positive potential near the acidic hydrogen of the carboxyl group and the hydrogens of the sulfonamide.

Natural Bond Orbital (NBO) analysis provides a detailed picture of bonding and electron delocalization within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds (sigma and pi bonds).

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying molecules in their electronically excited states. It is used to predict electronic absorption spectra, such as those measured by UV-Vis spectroscopy.

TD-DFT calculations for this compound would determine the energies of its electronic transitions (e.g., π → π* transitions within the benzene (B151609) ring), the corresponding absorption wavelengths (λmax), and the intensity of these transitions (oscillator strength). This theoretical spectrum could then be compared with experimental data to understand the molecule's photophysical behavior. Such analysis is crucial for applications involving the absorption of light. researchgate.net

Data Tables

Advanced Quantum Chemical Descriptors

Advanced quantum chemical descriptors provide profound insights into the electronic structure and reactivity of this compound. These computational tools are essential for predicting the behavior of the molecule in various chemical environments and for designing new materials with specific properties.

Non-linear Optical (NLO) Properties and Hyperpolarizability Calculations

Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications in frequency conversion, optical switching, and data storage. Organic molecules, in particular, have garnered significant attention due to their large NLO responses, high damage thresholds, and synthetic flexibility. The NLO properties of a molecule are governed by its hyperpolarizability, a measure of how the electron cloud is distorted by an intense electric field.

Theoretical calculations, such as those employing Density Functional Theory (DFT), are pivotal in predicting and understanding the NLO response of molecules like this compound. These calculations can determine the first and second hyperpolarizabilities (β and γ, respectively), which are crucial indicators of a material's potential for second and third-order NLO applications. For instance, a concerted experimental and computational approach has been used to understand the second-order NLO response of stilbazolium-based organic salts, highlighting the importance of crystal-field forces on intramolecular charge transfer (ICT). aps.org

The use of advanced computational methods, such as the supermolecule approach combined with an iterative electrostatic polarization scheme, has proven effective in determining the linear and non-linear optical properties of various organic compounds. nih.gov These methods can provide values for dipole moment (μ), linear polarizability (α), and hyperpolarizabilities (β and γ) that are comparable to experimental results. nih.gov Such studies are critical for identifying promising candidates for future NLO applications. nih.gov For example, theoretical and experimental investigations on methyl orange have demonstrated how pH can influence its molecular conformation and, consequently, its second hyperpolarizability. nih.gov

Table 1: Calculated Non-linear Optical (NLO) Properties

| Property | Calculated Value | Unit |

|---|---|---|

| First Hyperpolarizability (β) | 12.64 x 10-30 | esu |

| Second Hyperpolarizability (γ) | Data Not Available | esu |

| Dipole Moment (μ) | Data Not Available | Debye |

| Linear Polarizability (α) | Data Not Available | esu |

Note: The data presented in this table is based on a representative organic molecule and serves as an illustrative example of the types of values obtained through hyperpolarizability calculations. Specific values for this compound would require dedicated computational studies.

Global Reactivity Descriptors and Chemical Hardness

Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in understanding a molecule's stability and reactivity. researchgate.net Key descriptors include chemical hardness (η), chemical softness (S), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω). researchgate.net

Chemical hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. A higher value of chemical hardness indicates greater stability and lower reactivity. It is calculated as half the difference between the LUMO and HOMO energies.

Chemical softness (S) is the reciprocal of chemical hardness and signifies the ease with which a molecule's electron cloud can be polarized.

Electronegativity (χ) represents the power of a molecule to attract electrons.

Chemical potential (μ) is related to the escaping tendency of electrons from an equilibrium system.

Electrophilicity index (ω) quantifies the energy lowering of a molecule when it accepts electrons from the environment.

Table 2: Global Reactivity Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / η | Indicates the ease of electron cloud polarization. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Represents the ability to attract electrons. |

| Chemical Potential (μ) | -χ | Relates to the escaping tendency of electrons. |

| Electrophilicity Index (ω) | μ2 / (2η) | Quantifies the energy lowering upon electron acceptance. |

Molecular Dynamics Simulations for Conformational Dynamics and Solvation

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules, providing detailed insights into their conformational dynamics and interactions with solvent molecules. By simulating the atomic motions over time, MD can reveal how this compound explores different shapes and how it is solvated in various media.

These simulations can elucidate the flexibility of the molecule, identifying the most stable conformations and the energy barriers between them. This is particularly important for understanding how the molecule might bind to a biological target or self-assemble into larger structures. For instance, MD simulations have been instrumental in understanding the conformational changes that occur when an inhibitor binds to an enzyme, a process that can be influenced by subtle changes in the inhibitor's structure. nih.gov

Crystallographic Investigations and Supramolecular Chemistry of 2 Methyl 4 Sulfamoylbenzoic Acid Compounds

Elucidation of Hydrogen Bonding Networks and Non-Covalent Interactions

The solid-state structure of organic molecules like 2-methyl-4-sulfamoylbenzoic acid is primarily directed by a network of non-covalent interactions, with hydrogen bonds being the most significant. The presence of both a carboxylic acid group (-COOH) and a sulfonamide group (-SO₂NH₂) makes this molecule a versatile donor and acceptor of hydrogen bonds. These interactions dictate the formation of specific, repeating patterns known as supramolecular synthons.

Beyond classical hydrogen bonds, weaker interactions such as C—H···O, C—H···π, and π–π stacking interactions also play a vital role in stabilizing the crystal structure. Though less energetic, these interactions provide additional cohesion and influence the final orientation of the molecules.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld Surface Analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a given molecule dominates. By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify regions of significant intermolecular contact. Red spots on the d_norm map indicate contacts shorter than the van der Waals radii, highlighting key interactions such as hydrogen bonds.

| Interaction Type | Contribution (%) |

| H···H | 38.9 |

| H···O / O···H | 36.2 |

| C···C | 10.2 |

| H···C / C···H | 5.1 |

| O···C / C···O | 3.7 |

| Other | 5.9 |

Table 2: Quantitative breakdown of intermolecular contacts from Hirshfeld surface analysis of 1,3-dihydro-2H-benzimidazol-2-iminium 3-carboxy-4-hydroxybenzenesulfonate. nih.gov

This quantitative approach allows for a detailed comparison of the packing environments in different polymorphs or cocrystals, providing insight into the forces driving their formation and relative stability. nih.govnih.gov

Co-crystallization Strategies and Crystal Engineering Principles

Co-crystallization is a primary strategy in crystal engineering used to modify the physicochemical properties of a solid without altering its covalent structure. A cocrystal is a multi-component crystalline solid where the constituents (an active pharmaceutical ingredient and a coformer) are held together by non-covalent interactions. For a molecule like this compound, its carboxylic acid and sulfonamide groups make it an excellent candidate for forming cocrystals with a variety of coformers, such as pyridines, amides, or other carboxylic acids.

The design of cocrystals relies on the principles of supramolecular chemistry, particularly the strategic use of robust hydrogen-bonding synthons. The goal is to create predictable and stable intermolecular connections. Common methods for preparing cocrystals include:

Solvent Evaporation: Dissolving the compound and coformer in a common solvent and allowing the solvent to evaporate slowly.

Grinding: Mechanically mixing the solid components, sometimes with a small amount of solvent (liquid-assisted grinding).

Slurrying: Stirring a suspension of the components in a solvent where they have limited solubility.

Spray Drying: A method that can sometimes yield new polymorphic forms of cocrystals. nih.gov

By selecting coformers with complementary functional groups, it is possible to engineer novel solid forms with improved properties such as solubility, stability, or bioavailability.

Polymorphism and Conformational Landscape in the Solid State

Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs of the same compound can have distinct physical properties, including melting point, solubility, and stability. This phenomenon is of critical importance in the pharmaceutical industry, as an unexpected polymorphic transformation can affect a drug's efficacy and shelf-life. The existence of polymorphism is often linked to the conformational flexibility of a molecule.

For this compound, rotation around the C-C and C-S single bonds allows the molecule to adopt various conformations. While some conformations may be similar in energy in the gas phase or in solution, in the solid state, the subtle balance of intermolecular interactions can favor one specific conformation, leading to the formation of a particular polymorph. It is common for different polymorphs to exhibit different hydrogen-bonding networks. For example, one polymorph might be characterized by the classic carboxylic acid dimer, while another might feature a catemer chain where the acid groups form a chain with neighboring molecules.

The discovery and characterization of polymorphs often involve screening various crystallization conditions (e.g., different solvents, temperatures, and crystallization rates) and analyzing the resulting solids using techniques like PXRD, Differential Scanning Calorimetry (DSC), and spectroscopy. Although polymorphism is common, the number of reported polymorphic cocrystals is more limited. nih.gov The study of the conformational landscape through computational methods can help predict likely crystal packing arrangements and guide the experimental search for new solid forms.

Role As a Chemical Intermediate and Precursor in Chemical Synthesis

Synthetic Utility in Specialty Chemical Production

The unique arrangement of functional groups on the benzene (B151609) ring of 2-methyl-4-sulfamoylbenzoic acid and its close analogs, such as other sulfamoylbenzoic acids, renders it a versatile precursor in the production of a range of specialty chemicals, particularly in the pharmaceutical sector. The carboxylic acid group can readily undergo esterification or be converted into an amide, while the sulfonamide moiety can be N-substituted, providing multiple avenues for molecular elaboration.

Research has demonstrated the utility of sulfamoylbenzoic acid derivatives in creating targeted therapeutic agents. For instance, various sulfamoylbenzoic acid analogs have been synthesized to act as specific agonists for the Lysophosphatidic acid (LPA) receptor LPA2, which is involved in anti-apoptotic and mucosal barrier-protective effects. nih.gov In these syntheses, the core sulfamoylbenzoic acid structure is elaborated through reactions with different amines and other reagents to produce a library of potential drug candidates. nih.gov

Similarly, the related compound, 2-methyl-4-(2-methylbenzamido)benzoic acid, serves as a key intermediate in the synthesis of pharmaceutically active benzazepine compounds, which have shown potential as vasopressin antagonists. nih.govnih.govresearchgate.net The synthesis of sulfamoyl-benzamide derivatives for use as selective inhibitors for human nucleoside triphosphate diphosphohydrolases (h-NTPDases) also highlights the role of this class of compounds. nih.gov The general synthetic approach often involves a linear sequence starting with the chlorosulfonation of a benzoic acid precursor, followed by amination to form the sulfonamide, and subsequent amide coupling at the carboxylic acid site. nih.gov

The table below summarizes examples of specialty chemicals derived from sulfamoylbenzoic acid intermediates.

| Intermediate Core | Derived Specialty Chemical Class | Therapeutic Target/Application |

| Sulfamoylbenzoic acid | Sulfamoyl benzoic acid analogues | LPA2 receptor agonists nih.gov |

| 2-Methyl-4-(2-methylbenzamido)benzoic acid | Benzazepine compounds | Vasopressin antagonists nih.govresearchgate.net |

| Sulfamoylbenzoic acid | Sulfamoyl-benzamide derivatives | h-NTPDase inhibitors nih.gov |

| 2-Sulfamoylbenzoic acid | 2-Sulfonamidebenzamides | Allosteric modulators of MrgX1 nih.gov |

| 4-Sulfamoylbenzoic acid | N-Substituted derivatives | Inhibitors of cytosolic phospholipase A2α researchgate.net |

Scaffolding for Functional Material Synthesis

In the context of medicinal chemistry, the term "scaffold" refers to the core structure of a molecule upon which various modifications are made to develop new compounds with specific biological activities. The sulfamoylbenzoic acid framework is an effective scaffold in this regard. For example, in the development of allosteric modulators for the MrgX1 receptor, the 2-(sulfonamido)-N-benzamide core was used as the primary scaffold, with systematic modifications made to the phenyl rings and the ether moiety to establish structure-activity relationships (SAR). nih.gov Efforts to alter this core structure, sometimes referred to as "scaffold hopping," were also explored to discover novel active compounds. nih.gov

While extensively used as a scaffold in drug discovery, the application of this compound as a building block for functional materials in materials science, such as polymers or metal-organic frameworks (MOFs), is not as widely documented in available literature. Its bifunctional nature, however, suggests potential as a monomer or linker in polymerization or coordination chemistry.

Optimization Strategies for Intermediate Reactivity and Yield

Optimizing reaction conditions is crucial for maximizing the yield and purity of products derived from this compound and related intermediates. Key strategies involve the careful selection of solvents, reagents, temperature, and reaction time.

A study on the synthesis of methyl 2-methoxy-5-aminosulfonyl benzoate, an intermediate for the drug sulpiride, provides a clear example of process optimization. researchgate.net The multi-step synthesis was optimized at each stage, including etherification, sulfonyl chloride formation, amination, and esterification, leading to a significant improvement in the total yield to 63.7%. researchgate.net For the esterification step, the molar ratio of the sulfamoylbenzoic acid precursor to methanol (B129727) and sulfuric acid was optimized to 1:55:1.1 to ensure complete reaction, achieving a yield of 97.4%. researchgate.net

Another critical aspect of optimization is controlling regioselectivity, especially when the aromatic ring has multiple reactive sites. In the synthesis of ortho- and para-substituted benzenesulfonamides from methyl 2,4-dihalo-5-sulfamoyl-benzoates, the choice of solvent was found to be paramount. nih.gov Reactions with thiols in a polar protic solvent like methanol primarily yielded the para-substituted product. nih.gov However, switching to a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) favored the formation of the ortho-substituted product, which was the main target. nih.gov This demonstrates how solvent choice can direct the outcome of a nucleophilic aromatic substitution reaction.

The table below outlines key optimization parameters and their effects on related synthetic processes.

| Reaction Step/Type | Parameter Optimized | Condition/Reagent | Effect on Yield/Reactivity | Reference |

| Esterification | Molar Ratio (Acid:Alcohol:Catalyst) | 1:55:1.1 | Achieved 97.4% yield by ensuring complete reaction. | researchgate.net |

| Sulfonyl Chloride Formation | Molar Ratio (Acid:Chlorosulfonic acid) | 1:5 | Increased yield of the sulfonyl chloride product to 95.7%. | researchgate.net |

| Nucleophilic Aromatic Substitution | Solvent | Dimethyl sulfoxide (DMSO) vs. Methanol | DMSO favored ortho-substitution, while methanol favored para-substitution. | nih.gov |

| Reduction of Amide | Reducing Agent/Solvent | NaBH4 in diglyme | Used for the reduction of an intermediate amide to an amine. | google.com |

| Amide Coupling | Coupling Agent | Propylphosphonic anhydride (B1165640) (T3P) | Efficiently coupled a sulfonamide benzoic acid with an aniline (B41778). | nih.gov |

Environmental Behavior and Degradation Pathways of Sulfamoylbenzoic Acid Compounds

Abiotic Transformation Mechanisms

Abiotic transformation refers to the degradation of a compound through non-biological processes, primarily hydrolysis and photolysis.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For 2-methyl-4-sulfamoylbenzoic acid, two primary sites are susceptible to hydrolysis: the sulfonamide group and the carboxylic acid group.

Generally, the sulfonamide bond is relatively stable and resistant to hydrolysis under neutral environmental pH conditions. mdpi.com However, under acidic or basic conditions, the hydrolysis of the S-N bond can be catalyzed. acs.orgacs.org In acidic conditions, the cleavage of the S-N bond is often more favorable. acs.org The hydrolysis of aromatic sulfonamides can lead to the formation of sulfanilic acid and the corresponding amine. acs.orgnih.gov

The carboxylic acid group is generally stable to hydrolysis. The hydrolysis of related ester compounds, however, is a well-documented reaction that can be catalyzed by acids or bases. researchgate.net

Table 1: General Hydrolysis Behavior of Functional Groups in this compound

| Functional Group | General Stability to Hydrolysis | Conditions Favoring Hydrolysis | Potential Hydrolysis Products |

|---|---|---|---|

| Sulfonamide | Relatively stable at neutral pH mdpi.com | Acidic or basic conditions acs.orgacs.org | Sulfanilic acid, 2-methyl-4-aminobenzoic acid |

| Carboxylic Acid | Generally stable | Extreme pH and temperature | Not a primary degradation pathway |

This table provides a generalized overview based on the behavior of related compounds.

Photolytic degradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from sunlight. It can occur through direct photolysis, where the compound itself absorbs light, or indirect photolysis, which is mediated by other light-absorbing substances in the environment, such as dissolved organic matter. nih.gov

For sulfonamides, photolysis is a significant degradation pathway in aquatic environments. nih.govfao.org The rate of photolysis is influenced by factors such as the pH of the water, the presence of dissolved organic matter, and the intensity of sunlight. nih.govnih.gov The degradation of sulfonamides under UV light has been shown to follow pseudo-first-order reaction kinetics. nih.gov The anionic forms of sulfonamides, present at higher pH values, tend to have higher photodegradation rates. nih.gov

The primary photochemical reactions for sulfonamides involve the cleavage of the S-N bond and modifications to the aromatic rings. fao.org Identified photoproducts of some sulfonamides include sulfur dioxide extrusion products and hydroxylated derivatives. fao.org

Table 2: Factors Influencing Photolytic Degradation of Sulfonamides

| Factor | Influence on Photodegradation Rate |

|---|---|

| pH | Higher pH can increase the rate for some sulfonamides nih.gov |

| Dissolved Organic Matter | Can act as a photosensitizer, increasing the rate of indirect photolysis nih.gov |

| Light Intensity | Higher light intensity leads to faster degradation |

| Molecular Structure | The specific structure of the sulfonamide affects its light absorption and reactivity |

This table summarizes general findings for sulfonamide antibiotics.

Biotic Transformation Mechanisms

Biotic transformation involves the degradation of compounds by living organisms, primarily microorganisms.

The biodegradation of sulfonamides in soil and water is a key process in their removal from the environment. nih.gov However, the rate of biodegradation can be slow and is dependent on various environmental factors and the specific microbial communities present. nih.gov Several bacterial strains have been identified that are capable of degrading sulfonamides. These often belong to genera such as Pseudomonas, Acinetobacter, Klebsiella, and Microbacterium. nih.govsigmaaldrich.com

The degradation of the benzoic acid moiety is a well-studied process. Many microorganisms can utilize benzoic acid as a carbon and energy source. nih.gov For instance, Pseudomonas species are known to efficiently degrade benzoic acid. researchgate.net

Table 3: Examples of Bacterial Strains Involved in the Degradation of Related Compounds

| Compound Type | Degrading Bacterial Genera |

|---|---|

| Sulfonamides | Pseudomonas, Acinetobacter, Klebsiella, Microbacterium nih.govsigmaaldrich.com |

| Benzoic Acid | Pseudomonas researchgate.net |

This table lists examples of bacterial genera known to degrade related compound classes.

The microbial degradation of complex organic molecules like this compound proceeds through a series of enzymatic reactions. For sulfonamides, a common initial step is the cleavage of the sulfonamide bond. sigmaaldrich.com This can occur through an ipso-substitution, leading to the formation of sulfur dioxide and the respective amine and quinone-like intermediates. sigmaaldrich.com Another pathway involves the hydrolysis of the amide bond, catalyzed by specific enzymes, resulting in inactive metabolites. nih.gov

The biodegradation of the benzoic acid ring typically proceeds through hydroxylation, followed by ring cleavage. nih.gov Enzymes such as monooxygenases and dioxygenases are crucial in this process. nih.gov For example, the degradation of benzoic acid by some Pseudomonas strains occurs via the formation of catechol, which is then further metabolized. researchgate.net

Based on the degradation pathways of related compounds, a plausible metabolic pathway for this compound could involve initial cleavage of the sulfonamide bond to yield 2-methyl-4-aminobenzoic acid and sulfite. The resulting aromatic amine could then undergo further degradation, potentially involving hydroxylation and ring cleavage.

A potential alternative initial step could be the hydroxylation of the benzene (B151609) ring, followed by further enzymatic reactions. The exact pathway and the resulting metabolites would depend on the specific microorganisms and the prevailing environmental conditions.

Environmental Persistence, Mobility, and Bioavailability

The mobility of a compound in soil and water is largely determined by its tendency to sorb to soil particles and organic matter. nih.govnih.govacs.org As an ionizable organic compound, the mobility of this compound is highly dependent on the pH of the surrounding medium. nih.govnih.govacs.org The carboxylic acid and sulfonamide groups have pKa values that determine their charge at a given pH. When in their anionic (negatively charged) forms, these compounds are generally more mobile in the environment due to repulsion from negatively charged soil surfaces. nih.govnih.govacs.org This increased mobility can enhance their potential to leach into groundwater. rsc.org

Bioavailability, the fraction of the compound that is available for uptake by organisms, is closely linked to its persistence and mobility. nih.gov Compounds that are highly sorbed to soil particles are generally less bioavailable. Conversely, mobile compounds dissolved in the soil porewater are more readily available for microbial degradation or uptake by plants. nih.gov The easily extractable fraction of sulfonamides in soil is considered to be the most bioavailable. nih.gov

Table 4: Physicochemical Properties Influencing Environmental Fate

| Property | Influence on Environmental Behavior of Ionizable Organic Compounds |

|---|---|

| Persistence | Determined by resistance to abiotic and biotic degradation. Sulfonamide group can be persistent. mdpi.com |

| Mobility | Inversely related to sorption. Highly dependent on pH and the compound's pKa values. Anionic forms are generally more mobile. nih.govnih.govacs.org |

| Bioavailability | The fraction of the compound accessible to organisms. Generally higher for dissolved and mobile forms. nih.gov |

This table outlines the key properties and their general influence on the environmental behavior of ionizable organic compounds like sulfamoylbenzoic acids.

Advanced Analytical Techniques for Degradation Product Profiling

The identification and characterization of degradation products of sulfamoylbenzoic acid compounds, including this compound, are critical for understanding their environmental fate and potential impact. Given the complexity of the mixtures generated during degradation processes such as hydrolysis, photolysis, and biodegradation, advanced analytical techniques are indispensable for comprehensive profiling. These methods provide the necessary sensitivity and selectivity to separate, detect, and structurally elucidate the transformation products, which are often present at low concentrations in complex environmental matrices.

The most powerful and widely adopted strategies for this purpose involve the coupling of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) with mass spectrometry (MS). nih.govnih.gov This hyphenated approach allows for the efficient separation of the parent compound from its various degradation products, followed by their highly sensitive detection and identification. nih.gov

High-resolution mass spectrometry (HRMS), particularly with time-of-flight (TOF) or Orbitrap mass analyzers, is frequently employed. nih.govnih.gov HRMS provides highly accurate mass measurements, which enable the determination of elemental compositions for unknown degradation products, a crucial first step in their identification. mdpi.com Further structural elucidation is achieved using tandem mass spectrometry (MS/MS). nih.govmdpi.com In MS/MS analysis, precursor ions of potential degradation products are isolated and fragmented, generating characteristic fragmentation patterns. By interpreting these patterns, researchers can deduce the molecular structure of the transformation products, often by comparing them to the fragmentation of the parent compound. nih.gov

For instance, studies on the degradation of related sulfonamides utilize UPLC coupled to a photodiode array (PDA) detector and a quadrupole time-of-flight (QTOF) mass spectrometer. nih.gov The PDA detector provides ultraviolet absorbance data, while the QTOF system offers high-resolution mass spectra and MS/MS capabilities for structural confirmation. nih.gov The structural formulas of degradation products are proposed based on their accurate molecular formulas and the fragmentation spectra determined using the MS/MS/QTOF technique with electrospray ionization (ESI). nih.gov

Sample preparation is a key component of the analytical workflow, often involving simple filtration for aqueous samples or more elaborate solid-phase extraction (SPE) procedures to concentrate analytes and remove interfering matrix components from environmental samples like river water or wastewater effluent. usda.govvu.edu.au The choice of chromatographic conditions, including the column (e.g., C18 reversed-phase), mobile phase composition (typically a mixture of water and organic solvents like acetonitrile (B52724) or methanol (B129727) with acid modifiers), and elution mode (isocratic or gradient), is optimized to achieve the best possible separation of the complex mixture of analytes. nih.govvu.edu.aunih.gov

While direct analysis of this compound degradation is not extensively documented, the methodologies applied to other sulfonamides and benzoic acid derivatives provide a robust framework for such investigations. vu.edu.auresearchgate.net These techniques are essential for creating a complete picture of the degradation pathways and the persistence of transformation products in the environment.

The table below summarizes the key analytical techniques used for profiling degradation products of sulfamoylbenzoic acid and related compounds.

Table 1: Advanced Analytical Techniques for Degradation Product Profiling

| Technique | Description | Application in Degradation Studies | Key Advantages | References |

|---|---|---|---|---|

| HPLC/UPLC-MS | High-Performance/Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry. | Separation and detection of parent compounds and their degradation products in a single analysis. | High separation efficiency, sensitivity, and broad applicability to polar and non-polar compounds. | nih.govnih.gov |

| LC-HRMS (TOF, Orbitrap) | Liquid Chromatography coupled with High-Resolution Mass Spectrometry (e.g., Time-of-Flight). | Accurate mass measurement of degradation products to determine their elemental composition. | High mass accuracy (<5 ppm) allows for confident formula assignment of unknown compounds. | nih.govnih.govmdpi.com |

| LC-MS/MS (Tandem MS) | Liquid Chromatography coupled with Tandem Mass Spectrometry (e.g., Triple Quadrupole, QTOF, Ion Trap). | Structural elucidation of degradation products by analyzing their fragmentation patterns. | Provides detailed structural information, enabling the identification of isomers and transformation pathways. | nih.govnih.govmdpi.com |

| UPLC-PDA-QTOF | UPLC coupled with a Photodiode Array (PDA) detector and a Quadrupole Time-of-Flight Mass Spectrometer. | Comprehensive analysis providing chromatographic separation, UV spectral data, and high-resolution mass information simultaneously. | Multi-dimensional data acquisition enhances confidence in compound identification. | nih.gov |

Compound Index

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-methyl-4-sulfamoylbenzoic acid, considering functional group compatibility?

- Methodological Answer: The synthesis typically involves sulfonylation of a benzoic acid precursor. For example, introducing the sulfamoyl group via reaction with sulfamoyl chloride under controlled conditions (e.g., anhydrous, inert atmosphere). Protecting the carboxylic acid group with methyl ester during sulfonylation can prevent side reactions. Post-synthesis, hydrolysis regenerates the free acid. Key steps include monitoring reaction progress via TLC and optimizing stoichiometry to minimize by-products like unreacted intermediates or over-sulfonylated derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer:

- NMR Spectroscopy: and NMR confirm the methyl and sulfamoyl group positions (e.g., methyl protons at δ 2.3–2.5 ppm; aromatic protons split by substituents).

- IR Spectroscopy: Peaks at ~1700 cm (C=O stretch) and ~1320/1150 cm (S=O stretches) validate functional groups.

- Mass Spectrometry: High-resolution MS confirms molecular weight (e.g., [M-H] at m/z 229.02 for CHNOS).

- HPLC-PDA: Purity assessment and detection of impurities (e.g., residual starting materials) .

Q. What are the common impurities encountered during the synthesis of this compound?

- Methodological Answer: Major impurities include:

- Unreacted precursors: Residual 2-methylbenzoic acid due to incomplete sulfonylation.

- Di-sulfonylated by-products: Over-reaction at other aromatic positions.

- Oxidation products: Sulfonic acid derivatives under harsh conditions.

Mitigation involves optimizing reaction time, temperature, and using scavengers. Analytical techniques like HPLC with UV detection (e.g., C18 column, 0.1% TFA in mobile phase) are critical for identification .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of this compound derivatives?

- Methodological Answer: Discrepancies often arise from:

- Purity variations: Use HPLC-MS to verify compound integrity (>95% purity).

- Assay conditions: Standardize cell culture media (e.g., pH, serum content) and control for metabolic interference.

- Structural analogs: Confirm regiochemistry (e.g., 2-methyl vs. 3-methyl isomers) via NOESY or X-ray crystallography.

Cross-validate findings using orthogonal assays (e.g., enzyme inhibition vs. cellular uptake studies) .

Q. What strategies improve the solubility of this compound in aqueous systems for pharmacological studies?

- Methodological Answer:

- pH adjustment: Deprotonate the carboxylic acid group at pH > 6.5 to enhance water solubility.

- Co-solvents: Use DMSO (<10%) or cyclodextrins to solubilize the compound without denaturing proteins.

- Salt formation: Sodium or potassium salts improve solubility in polar solvents.

Pre-formulation studies using dynamic light scattering (DLS) can assess aggregation tendencies .

Q. How to design experiments to elucidate the metabolic stability of this compound in preclinical models?

- Methodological Answer:

- In vitro microsomal assays: Incubate with liver microsomes (human/rat) and NADPH to monitor phase I metabolism (e.g., hydroxylation).

- LC-MS/MS quantification: Track parent compound depletion and metabolite formation (e.g., sulfamoyl cleavage products).

- Isotope labeling: -labeling at the methyl group aids in mass balance studies.

Compare results across species to predict human pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.